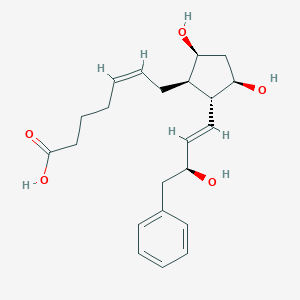

16-Phenyl tetranor prostaglandin F2alpha

Vue d'ensemble

Description

16-Phenyl tetranor prostaglandin F2α (16-Ph-TNPGF2α) is a synthetic prostaglandin analog characterized by structural modifications to the native prostaglandin F2α (PGF2α) backbone. Its molecular formula is C22H30O6, and it features a phenyl group substitution at the 16th carbon and the removal of four methyl groups (tetranor modification) . These alterations enhance its receptor-binding specificity and metabolic stability compared to endogenous prostaglandins. 16-Ph-TNPGF2α primarily targets the FP receptor, a G protein-coupled receptor (GPCR) involved in smooth muscle contraction and inflammatory responses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du 16-phényl tétranor Prostaglandine F2alpha implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), avec des températures de réaction soigneusement contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle du 16-phényl tétranor Prostaglandine F2.alpha. suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont employées pour surveiller le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 16-phényl tétranor Prostaglandine F2.alpha. subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) sont utilisés en conditions acides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés à des températures contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du 16-phényl tétranor Prostaglandine F2.alpha., qui sont utilisés pour étudier l'activité biologique du composé et ses applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le 16-phényl tétranor Prostaglandine F2.alpha. a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité et la stabilité des analogues de prostaglandine.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et les études de liaison aux récepteurs.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de pathologies telles que le glaucome et l'hémorragie postpartum.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique .

Mécanisme d'action

Le mécanisme d'action du 16-phényl tétranor Prostaglandine F2.alpha. implique sa liaison au récepteur FP, un récepteur couplé aux protéines G. Cette liaison déclenche une cascade de voies de signalisation intracellulaires, conduisant à divers effets physiologiques tels que la contraction des muscles lisses et la lutéolyse. L'interaction du composé avec le récepteur FP est cruciale pour son activité biologique .

Composés similaires :

16-phénoxy tétranor Prostaglandine F2.alpha. : Un analogue métaboliquement stable avec un groupe phénoxy en position 16, connu pour sa plus grande affinité pour le récepteur FP.

Prostaglandine F2.alpha. : Le composé parent, largement étudié pour son rôle dans la physiologie de la reproduction et la contraction des muscles lisses.

Unicité : Le 16-phényl tétranor Prostaglandine F2.alpha. est unique en raison de son groupe phényle en position 16, qui lui confère des propriétés chimiques et biologiques distinctes. Sa stabilité et sa faible affinité pour le récepteur FP en font un outil précieux dans la recherche scientifique, en particulier dans les études portant sur la liaison aux récepteurs et la transduction du signal .

Applications De Recherche Scientifique

Pharmacological Applications

Therapeutic Uses:

16-PTF2α has been investigated for its potential therapeutic roles in various medical conditions, including:

- Glaucoma Treatment: It acts as a potent ocular hypotensive agent, reducing intraocular pressure by increasing aqueous humor outflow. Studies indicate that it may be more effective than traditional treatments, offering a novel approach for glaucoma management .

- Asthma Management: The compound exhibits bronchodilator properties, making it a candidate for treating asthma and other respiratory conditions. Its mechanism involves the relaxation of bronchial smooth muscle .

- Dysmenorrhea Relief: 16-PTF2α has been shown to alleviate menstrual pain through its effects on uterine contractions and vasodilation .

Mechanistic Insights

Receptor Interactions:

16-PTF2α primarily interacts with the FP receptor subtype of prostaglandins, which mediates its physiological effects. The compound's structure allows it to bind effectively to these receptors, influencing various biological pathways, including inflammation and smooth muscle contraction .

Research Applications

Biological Studies:

In biological research, 16-PTF2α serves as a valuable tool for studying prostaglandin signaling pathways. It has been utilized in experiments assessing:

- Behavioral Responses in Amphibians: Research indicates that F-series prostaglandins, including 16-PTF2α, function as sex pheromones in amphibians, influencing reproductive behaviors . This highlights its role in ecological and evolutionary biology.

- Cellular Mechanisms: Studies have explored the effects of 16-PTF2α on cell proliferation and apoptosis in various cell lines, contributing to the understanding of its potential anti-cancer properties .

Comparative Analysis with Other Prostaglandins

The following table summarizes the comparative pharmacological profiles of selected prostaglandins, including 16-PTF2α:

| Prostaglandin | Receptor Affinity | Therapeutic Use | Notable Effects |

|---|---|---|---|

| 16-Phenyl Tetranor PGE2α | High | Glaucoma, Asthma | Bronchodilation, Ocular pressure reduction |

| Prostaglandin E1 (PGE1) | Moderate | Erectile dysfunction | Vasodilation |

| Prostaglandin F2α (PGF2α) | High | Labor induction | Uterine contraction |

Case Studies

Several case studies have documented the efficacy of 16-PTF2α in clinical settings:

- Case Study on Glaucoma Management: A clinical trial demonstrated that patients receiving 16-PTF2α showed a significant reduction in intraocular pressure compared to those on standard therapies. The results suggest a promising alternative for patients unresponsive to conventional treatments.

- Asthma Patient Response: In a controlled study involving asthmatic patients, administration of 16-PTF2α resulted in marked improvement in lung function and reduced frequency of asthma attacks, indicating its potential as an adjunct therapy alongside existing medications.

Mécanisme D'action

The mechanism of action of 16-Phenyl tetranor Prostaglandin F2.alpha. involves its binding to the FP receptor, a G protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as smooth muscle contraction and luteolysis. The compound’s interaction with the FP receptor is crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Structural Modifications and Receptor Affinity

- Key Findings :

- The 16-phenyl substitution in 16-Ph-TNPGF2α significantly enhances FP receptor binding compared to PGF2α, likely due to improved steric compatibility with the receptor’s hydrophobic pocket .

- In contrast, PGE2, which shares a similar core structure, preferentially binds EP receptors (EP1-4) and exhibits dual excitatory/inhibitory effects on smooth muscle depending on the receptor subtype .

Functional Effects in Bladder Smooth Muscle

- Key Findings :

- 16-Ph-TNPGF2α induces stronger and more sustained contractions in bladder smooth muscle than PGF2α, consistent with its higher FP receptor affinity .

- PGE2’s effects are context-dependent: EP1/EP3 activation promotes contraction, while EP2/EP4 activation relaxes smooth muscle. This dual role contrasts with the unidirectional activity of 16-Ph-TNPGF2α .

Cross-Reactivity and Metabolic Stability

FP Receptor Cross-Reactivity :

- Metabolic Stability: Native prostaglandins (e.g., PGF2α, PGE2) are rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), limiting their half-life. The tetranor modification in 16-Ph-TNPGF2α reduces susceptibility to enzymatic degradation, prolonging its activity .

Pharmacological and Therapeutic Implications

- 16-Ph-TNPGF2α: Advantages: High FP receptor specificity and stability make it a candidate for treating conditions requiring sustained smooth muscle contraction, such as postpartum hemorrhage . Limitations: Potential off-target effects in FP receptor-rich tissues (e.g., ocular smooth muscle) require further study.

Comparison with Clinical Prostaglandins :

Activité Biologique

16-Phenyl tetranor prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha (PGF2α) known for its unique biochemical properties and biological activities. This compound has garnered attention in various fields, including reproductive biology, pharmacology, and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group at the 16th position, which enhances its stability compared to PGF2α. This modification allows for prolonged activity in biological systems. The compound retains the core structure of prostaglandins, which is crucial for receptor binding and activation.

The primary biological activity of this compound involves its interaction with the FP receptor , predominantly found in ovine luteal cells. Although it has a lower binding affinity (approximately 8.7% compared to PGF2α), it effectively activates the receptor, leading to several physiological responses:

- Smooth Muscle Contraction : Activation of the FP receptor stimulates smooth muscle contraction, which is critical in processes such as luteolysis and parturition.

- Inflammatory Response : The compound also plays a role in initiating inflammatory pathways, contributing to various physiological and pathological conditions.

Biological Activity and Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis.

- Gene Expression : The compound affects gene expression related to reproductive functions and inflammatory responses.

- Metabolic Processes : It influences cellular metabolism, particularly in tissues responsive to prostaglandins.

Pharmacological Applications

Numerous studies have explored the potential therapeutic applications of this compound:

- Reproductive Health : Its role in luteolysis makes it a candidate for managing reproductive disorders in livestock and potentially in human medicine.

- Ocular Conditions : Similar compounds have been investigated for their effects on intraocular pressure, suggesting possible applications in treating glaucoma.

Case Studies

- Luteolysis Induction : In ovine models, administration of this compound resulted in significant luteolytic activity, demonstrating its effectiveness compared to natural PGF2α.

- Smooth Muscle Studies : Experiments on isolated smooth muscle tissues showed that this compound could induce contractions similar to those elicited by PGF2α but at varying intensities depending on concentration.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Binding Affinity | Biological Activity | Applications |

|---|---|---|---|

| 16-Phenyl tetranor PGF2α | Low (8.7%) | Moderate smooth muscle contraction | Reproductive health |

| Prostaglandin F2α | High | Strong smooth muscle contraction | Reproductive health, labor induction |

| 16-Phenoxy tetranor PGF2α | Moderate | Enhanced smooth muscle contraction | Ocular hypertension |

Q & A

Basic Questions

Q. What are the key structural modifications in 16-phenyl tetranor prostaglandin F2α compared to native PGF2α, and how do they influence stability?

- Answer : The compound features a tetranor modification (removal of four methyl groups from the ω-chain) and a phenyl group at the C16 position , enhancing metabolic stability and lipophilicity. The isopropyl ester or cyclopropyl methyl amide modifications act as prodrugs, improving tissue penetration and hydrolysis to the bioactive free acid in target tissues . Stability is further influenced by reduced susceptibility to β-oxidation due to the truncated side chain.

Q. What synthetic strategies are employed for 16-phenyl tetranor prostaglandin F2α derivatives?

- Answer : Synthesis involves stereoselective cyclopentane core formation and side-chain functionalization. Key steps include:

- Corey lactone intermediates for cyclopentane ring construction.

- Wittig or Horner-Wadsworth-Emmons reactions for α- and ω-chain elongation.

- Enzymatic resolution or chiral chromatography to isolate bioactive enantiomers.

- Prodrug derivatization (e.g., esterification) to enhance bioavailability .

Q. How is 16-phenyl tetranor prostaglandin F2α quantified in biological matrices?

- Answer : Use LC-MS/MS with stable isotope-labeled internal standards for sensitivity and specificity. Alternatively, competitive ELISAs with anti-PGF2α antibodies can measure free acid forms, though cross-reactivity with metabolites requires validation . Sample preparation involves solid-phase extraction to isolate the compound from phospholipids and proteins.

Advanced Questions

Q. How can researchers address discrepancies in reported receptor binding affinities of 16-phenyl tetranor PGF2α analogs across studies?

- Answer : Discrepancies may arise from:

- Receptor isoform variability : Human vs. rodent FP receptor differences.

- Assay conditions : Use of transfected cells vs. native tissues.

- Prodrug activation : Hydrolysis efficiency in vitro vs. in vivo.

Standardize assays using reference agonists (e.g., latanoprost) and validate hydrolysis rates in target tissues .

Q. What in vivo models are appropriate for evaluating the luteolytic activity of 16-phenyl tetranor PGF2α analogs?

- Answer :

- Rodent models : Measure progesterone drop post-administration in pseudopregnant rats.

- Ruminant models : Assess corpus luteum regression in cows via ultrasonography.

- Histological endpoints : Apoptosis markers (e.g., caspase-3) in luteal tissue.

Note: Dose-response studies should compare ED50 values to native PGF2α, as seen in antifertility studies .

Q. What analytical challenges arise in characterizing 16-phenyl tetranor PGF2α metabolites, and how are they resolved?

- Answer : Metabolites (e.g., ω-oxidized derivatives) may co-elute with parent compounds. Strategies include:

- High-resolution MS : Differentiate via exact mass (e.g., C22H30O6 vs. oxidized forms).

- Derivatization : Use Girard’s reagent T to isolate carbonyl-containing metabolites.

- Isotopic tracing : Track ³H/¹⁴C-labeled analogs in excretion studies .

Q. How do prodrug modifications (e.g., isopropyl ester) affect the pharmacokinetics of 16-phenyl tetranor PGF2α?

- Answer : Isopropyl esters increase corneal permeability in glaucoma studies. Hydrolysis to the free acid occurs via esterases in the ciliary body, measured via microdialysis-coupled LC-MS. Tissue-specific activation minimizes systemic side effects .

Q. Contradictions and Gaps

- notes a lack of published data on the biological activity of 16-phenoxy tetranor PGF2α cyclopropyl methyl amide, highlighting the need for independent validation of receptor agonism claims.

- reports ED50 values for antifertility activity but lacks mechanistic details on FP receptor coupling efficiency, suggesting a need for cAMP/calcium flux assays.

Methodological Recommendations

- Receptor Studies : Use FP receptor-transfected HEK293 cells with calcium-sensitive dyes.

- Prodrug Activation : Quantify free acid via hydrolysis kinetics in tissue homogenates.

- Analytical Validation : Cross-validate ELISA and LC-MS data to account for matrix effects.

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYLHQSIMTBCQ-SDMFVQJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.